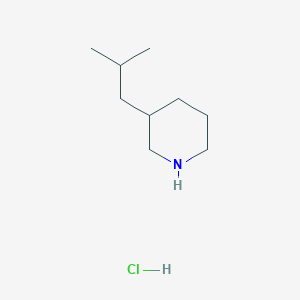

3-(2-Methylpropyl)piperidine hydrochloride

Description

Structural and Functional Implications

The isobutyl group introduces steric bulk and moderate lipophilicity, which may influence intermolecular interactions in potential applications. For example:

- Hydrogen bonding : The protonated nitrogen can engage in ionic interactions, while the isobutyl group contributes to van der Waals forces.

- Conformational flexibility : The piperidine ring adopts chair conformations, with the isobutyl group occupying equatorial or axial positions depending on the environment.

Properties

IUPAC Name |

3-(2-methylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-9-4-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLRDKTNUZNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 3-Substituted Piperidine Hydrochlorides

The preparation of 3-(2-Methylpropyl)piperidine hydrochloride generally involves:

- Construction of the piperidine ring with appropriate substitution at the 3-position.

- Introduction of the 2-methylpropyl (isobutyl) side chain at the 3-position.

- Conversion of the free base piperidine to its hydrochloride salt for stability and isolation.

Common synthetic approaches include:

- Starting from amino acid derivatives or cyclic precursors.

- Use of protecting groups such as Boc (tert-butyloxycarbonyl) to protect amine functionalities during multi-step synthesis.

- Activation of hydroxyl or carboxyl groups for cyclization and substitution.

- Final salt formation by treatment with hydrochloric acid or thionyl chloride in methanol.

Detailed Multi-Step Preparation Route (Based on Patent CN103864674A)

A robust industrially viable synthesis of (R)-3-amino piperidine dihydrochloride, structurally related to this compound, involves the following key steps:

| Step Number | Intermediate/Reaction | Description | Conditions and Notes |

|---|---|---|---|

| 1 | N-tertbutyloxycarbonyl-D-Glutamic acid dimethyl ester (APD1) | Esterification and Boc protection of D-glutamic acid | React D-glutamic acid with methanol and thionyl chloride at <30°C, followed by Boc anhydride addition |

| 2 | (R)-2-tertbutyloxycarbonyl-1,5-pentanediol (APD2) | Reduction of ester groups to diol | Controlled reduction conditions to maintain stereochemistry |

| 3 | (R)-2-tertbutyloxycarbonyl-1,5-pentanediol methanesulfonates (APD3) | Activation of hydroxyl groups by mesylation | Use of methanesulfonyl chloride under low temperature |

| 4 | (R)-3-t-butoxycarbonylamino piperidine (APD4) | Cyclization to form piperidine ring | Intramolecular nucleophilic substitution to close ring |

| 5 | (R)-3-amino piperidine dihydrochloride (APD5) | Boc deprotection and conversion to hydrochloride salt | Treatment with thionyl chloride in methanol at ~30°C for 10 hours, followed by extraction and drying |

This method emphasizes a short synthetic route with low cost and suitability for industrial scale production. The process avoids expensive raw materials and low-temperature conditions that increase production costs. The overall yield is high with purity exceeding 95% at intermediate steps, confirmed by HPLC and LC-MS analysis.

Alternative Synthetic Routes and Considerations

Other synthetic routes reported for related piperidine derivatives include:

- Hofmann rearrangement of N-benzyl 3-piperidyl urea derivatives to obtain 3-amino piperidine hydrochlorides.

- Starting from ethyl nipecotate with amido protection, ammonia treatment, Hofmann degradation, and deprotection steps.

- Using D-mono-ornithine hydrochloride as a starting material followed by acylation, cyclization, reduction, and salt formation.

These alternatives often involve more steps or require chromatographic fractionation, increasing complexity and cost.

Reaction Conditions and Purification

- Temperature Control: Most steps require strict temperature control, typically below 30°C, to maintain stereochemical integrity and avoid side reactions.

- Protecting Groups: Boc protection is commonly used to mask amine groups during intermediate transformations and is removed in the final step.

- Salt Formation: The hydrochloride salt is formed by treatment with thionyl chloride in methanol, providing a stable crystalline product.

- Purification: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and vacuum drying are standard purification steps. Chromatographic purification is employed when necessary to isolate pure intermediates.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification + Boc protection | D-glutamic acid, MeOH, SOCl2, Boc2O, TEA | 99 | >95% purity, monitored by HPLC |

| 2 | Ester reduction | Reducing agent (e.g., LiAlH4 or similar) | High | Maintains stereochemistry |

| 3 | Hydroxyl activation | Methanesulfonyl chloride, low temp | High | Prepares for cyclization |

| 4 | Cyclization | Intramolecular nucleophilic substitution | High | Forms piperidine ring |

| 5 | Boc deprotection + salt formation | SOCl2 in MeOH, 30°C, 10 h | High | Produces hydrochloride salt, isolated by extraction |

Research Findings and Analytical Data

- The synthetic route from D-glutamic acid provides a cost-effective and scalable process with minimal chromatographic purification.

- HPLC and LC-MS analyses confirm >95% conversion and purity at each stage.

- The final hydrochloride salt shows good crystallinity and stability suitable for pharmaceutical applications.

- Avoidance of low-temperature reactions and expensive raw materials reduces production costs significantly.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium tert-butoxide.

Major Products Formed:

Oxidation: N-oxides of 3-(2-Methylpropyl)piperidine.

Reduction: Reduced forms of the compound, such as secondary amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Unfortunately, there is very limited information available within the provided search results regarding the specific applications of "3-(2-Methylpropyl)piperidine hydrochloride." However, based on the available data, here's what can be inferred and related information about similar compounds:

Piperidine Derivatives and Their Applications

- General Importance: Piperidines are essential synthetic fragments in drug design, playing a significant role in the pharmaceutical industry .

- Synthesis: Various methods exist for synthesizing piperidine derivatives, including intramolecular aza-Michael reactions, which are used to construct enantiomerically enriched N-heterocycles .

Potential Areas of Application (Inferred from Related Research)

Given that the query compound is a piperidine derivative, and considering the search results, potential applications can be extrapolated from similar compounds and their uses:

- Adenosine Receptor Ligands: Some piperidine derivatives have been explored as adenosine receptor ligands, showing potential as adenosine A1 antagonists with high A1 selectivity . These compounds can modulate various physiological functions in the central nervous system .

- Central Nervous System Agents: Piperidine derivatives can be developed as agents acting on the central nervous system .

- PDHK Inhibitors: While not directly linked to the query compound, other piperidine derivatives are known as pyruvate dehydrogenase kinase (PDHK) inhibitors . These inhibitors may be useful in treating diseases related to glucose utilization disorders, diabetic complications, and conditions caused by limited energy substrate supply to tissues, such as cardiac failure and cancer .

- Analgesics: Some N-substituted piperidines have shown analgesic activity .

- Treatments for various conditions: Some related compounds have been explored for treating obesity, cocaine relapse, nicotine withdrawal, depression, anxiety, and schizophrenia .

Experimental Methods

- In Vitro Testing: The susceptibility of cells to treatment with piperidine compounds can be determined through in vitro tests. These tests involve combining a culture of cells with the compound at varying concentrations and observing cellular responses .

- Animal Models: Animal models (e.g., primates, rodents) are valuable for experimental investigations, providing a model for treating human diseases .

Limitations

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among 3-(2-methylpropyl)piperidine hydrochloride and analogous compounds:

Key Observations :

Physicochemical Properties

Notes:

Pharmacological and Toxicological Profiles

Key Findings :

Biological Activity

3-(2-Methylpropyl)piperidine hydrochloride is a piperidine derivative with a variety of biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a 2-methylpropyl group. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

Target Interactions

Piperidine derivatives, including this compound, have been shown to interact with several biological targets:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various compounds.

- Signaling Pathways : The compound may activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression and cellular responses.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Studies

In recent studies, piperidine derivatives were evaluated for their anticancer properties. For instance, certain compounds showed significant cytotoxicity against various hematological cancer cell lines, enhancing the expression of apoptosis-promoting genes like p53 and Bax . The molecular docking analyses confirmed their binding affinity to critical targets involved in cancer progression.

Antiviral Activity

Research has indicated that this compound exhibits antiviral activity against HIV-1 strains. In vitro studies revealed that this compound could reduce viral replication significantly while maintaining low cytotoxicity levels, thus demonstrating a favorable selectivity index .

Analgesic Properties

A study focusing on dual piperidine-based compounds highlighted their broad spectrum of analgesic activity. The findings suggested that these compounds could be effective in managing both nociceptive and neuropathic pain through novel mechanisms of action .

Pharmacological Applications

The pharmacological potential of this compound extends across several fields:

- Cancer Therapy : Investigated for its ability to induce apoptosis in cancer cells.

- Antiviral Agents : Explored for treatment strategies against HIV.

- Pain Management : Considered for its analgesic properties, particularly in chronic pain conditions.

- Neurodegenerative Diseases : Potential applications in treating Alzheimer's disease through cholinesterase inhibition .

Q & A

Q. What are the recommended safety protocols for handling 3-(2-Methylpropyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer : Handling requires strict adherence to OSHA Hazard Communication Standard (HCS) guidelines. Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) for particulate or vapor protection . Avoid skin/eye contact using nitrile gloves and EN 166-compliant goggles. In case of spills, evacuate the area, use dust suppression methods, and collect residues in sealed containers to prevent environmental contamination . Store at 2–8°C in干燥, well-ventilated areas away from oxidizers .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Assess purity (≥98%) with UV detection at 254 nm, referencing batch-specific certificates of analysis (CoA) .

- NMR : Confirm structural integrity via ¹H/¹³C spectra, focusing on piperidine ring protons (δ 1.4–3.1 ppm) and methylpropyl side-chain signals (δ 0.9–1.2 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., MW 293.9 for 3-methyl PCP hydrochloride) using ESI+ mode .

Q. What synthetic routes are available for this compound?

- Methodological Answer : A common approach involves alkylation of piperidine derivatives. For example:

Q. What are the key stability considerations for long-term storage of this compound?

- Methodological Answer : Stability is maintained at -20°C for ≥5 years in airtight, light-resistant containers . Monitor for deliquescence by storing in干燥 environments (RH <40%) . Avoid prolonged exposure to temperatures >25°C, which may accelerate decomposition into cyclohexanone derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported storage conditions (e.g., 2–8°C vs. -20°C)?

- Methodological Answer : Perform accelerated stability studies:

- Store batches at 25°C/60% RH and 40°C/75% RH for 6 months.

- Analyze degradation products via LC-MS; correlate with temperature-dependent hydrolysis of the piperidine ring .

- Cross-reference with pharmacopeial guidelines (e.g., USP-NF) for analogous piperidine salts, which recommend -20°C for hygroscopic compounds .

Q. What experimental strategies are recommended for identifying degradation products under oxidative conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 72 hours .

- LC-HRMS : Identify major degradants (e.g., N-oxide derivatives at m/z +16) using a C18 column and 0.1% formic acid gradient .

- Mechanistic Insight : Pipecolic acid derivatives may form via ring-opening under strong acidic/oxidizing conditions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use software like ACD/Labs or Schrödinger:

- Calculate logP (estimated ~2.8) to assess lipophilicity and blood-brain barrier penetration .

- Simulate metabolic pathways (e.g., CYP3A4-mediated N-dealkylation) using in silico docking models .

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What methodologies address gaps in ecotoxicological data for this compound?

- Methodological Answer :

- OECD 201/202 Tests : Conduct algal growth inhibition (72h) and Daphnia magna immobilization assays (48h) .

- QSAR Modeling : Predict bioaccumulation potential (BCF) using EPI Suite, leveraging piperidine’s low logKow (<3) .

- Soil Mobility : Perform column leaching studies with OECD artificial soil (pH 6.0–6.5) to assess groundwater contamination risks .

Data Contradiction Analysis

- Storage Temperature Conflicts : While Aaron Chemicals recommends 2–8°C , Cayman Chemical specifies -20°C for structurally similar piperidine salts . Researchers should prioritize vendor-specific CoA data and validate via thermogravimetric analysis (TGA) to determine optimal conditions.

- Toxicity Data Gaps : Acute oral toxicity (LD₅₀) remains unquantified. Bridge this by extrapolating from structurally related compounds (e.g., meperidine hydrochloride LD₅₀ = 150 mg/kg in rats ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.